methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Overview
Description
Methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of NSC 135130 is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin-targeting inhibitors are often used in the development of cancer therapeutics due to their ability to disrupt the formation of the mitotic spindle, thereby inhibiting cell division and proliferation .
Mode of Action
NSC 135130 acts as an ADC linker that can be linked to tubulin-targeting inhibitors . This means that it serves as a bridge, connecting the tubulin-targeting inhibitors to an antibody that can recognize and bind to specific antigens on the surface of cancer cells. Once the antibody has bound to the cancer cell, the tubulin-targeting inhibitor is released, allowing it to interact with its target and exert its cytotoxic effects .
Biochemical Pathways
The biochemical pathways affected by NSC 135130 are primarily related to cell division and proliferation . By targeting tubulin and disrupting the formation of the mitotic spindle, NSC 135130 can effectively halt the process of cell division. This leads to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
As an adc linker, it is likely that its bioavailability and pharmacokinetic profile would be significantly influenced by the properties of the antibody to which it is attached, as well as the characteristics of the target cells .
Result of Action
The result of NSC 135130’s action is the inhibition of cell division and proliferation, leading to cell cycle arrest and cell death. This makes it a potentially effective therapeutic agent for the treatment of cancers, particularly those characterized by rapid and uncontrolled cell proliferation .
Properties
IUPAC Name |
methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(10(14)16-7)13(6)11(15)17-12(3,4)5/h8-9H,1-7H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELVJNRWQYMIA-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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